(R)-azetidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUEWIQBXOCDZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7729-30-8 | |
| Record name | 2-Azetidinecarboxylic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-azethidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZETIDINECARBOXYLIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H985U0M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activities and Mechanisms of Action
Protein Misincorporation and Proteotoxicity
The primary mechanism behind the toxicity of (R)-azetidine-2-carboxylic acid is its misincorporation into polypeptide chains during protein synthesis, which leads to proteotoxic stress. wikipedia.orgoup.comoup.com This phenomenon is rooted in the structural resemblance between Aze and the proteinogenic amino acid L-proline. wikipedia.orgmdpi.com
This compound is a structural analogue of L-proline, differing mainly in its four-membered ring structure compared to proline's five-membered ring. wikipedia.orgoup.com Due to this similarity, prolyl-tRNA synthetase (ProRS), the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA), cannot effectively distinguish between the two. mdpi.comoup.com As a result, Aze is activated and charged onto tRNAPro. oup.comoup.com This "impostor" molecule then evades the editing mechanisms of the synthetase and is erroneously inserted at proline-designated positions during ribosomal protein assembly. mdpi.commdpi.com This misincorporation has been observed in various species and cell types, confirming that Aze can systematically replace proline in newly synthesized proteins. oup.commedchemexpress.comnih.gov The consequence of this substitution is the production of aberrant proteins, leading to a state of cellular toxicity known as proteotoxicity. oup.comoup.com
The impact of this compound is particularly pronounced in proline-rich proteins like collagen. oup.comnih.gov The incorporation of Aze into collagen disrupts its critical triple helix structure. nih.govcaymanchem.com Conformational energy computations reveal that the substitution of Aze for proline, particularly in certain positions of the repeating Gly-X-Y sequence of collagen, destabilizes the triple helix. nih.gov While poly(Gly-Pro-Aze) can still form a collagen-like helix, helices formed by poly(Gly-Aze-Pro) are very different from the native collagen structure. nih.gov This structural disruption impairs the proper folding and secretion of collagen, leading to an accumulation of defective protein and a reduction in stable, extracellular collagen. oup.comcaymanchem.com This effect has been observed to arrest collagen accumulation in growing chick embryos. medchemexpress.com
| Parameter | Effect of this compound (Aze) Substitution | Reference |
|---|---|---|
| Triple Helix Stability | Destabilized, particularly when Aze is in the X position of Gly-X-Y. | nih.govcaymanchem.com |
| Protein Conformation | Alters conformational properties; structures with Aze can be very different from native collagen. | nih.gov |
| Collagen Accumulation | Inhibited; leads to defects in collagen production. | oup.commedchemexpress.com |
| Extracellular Localization | Reduced due to improper folding and secretion. | caymanchem.com |
A significant hypothesis in neuroscience suggests that the misincorporation of this compound into Myelin Basic Protein (MBP) may play a role in the pathogenesis of multiple sclerosis (MS). oup.comnih.govoup.com MBP is crucial for the formation and maintenance of the myelin sheath in the central nervous system. oup.com The "Aze hypothesis" posits that substituting Aze for proline residues within key epitopes of MBP, such as the conserved PRTPPP sequence, alters the protein's structure, function, and antigenicity. oup.comnih.gov This misassembled MBP could trigger an autoimmune response, leading to the oligodendrogliopathy (damage to myelin-producing cells) and microgliosis observed in MS. mdpi.com In vivo studies in mice have shown that Aze administration induces oligodendrocyte pathology and myelin blistering, recapitulating some features of MS without immune cell infiltration. nih.govresearchgate.net
The widespread misincorporation of this compound leads to the synthesis of a large number of misfolded proteins. biorxiv.orgnih.gov These aberrant proteins accumulate in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and quality control, triggering a condition known as ER stress. mdpi.comnih.govdntb.gov.ua To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). biorxiv.orgnih.gov The UPR aims to restore homeostasis by reducing the protein load and enhancing the folding capacity of the ER. mdpi.comnih.gov
Studies have shown that Aze treatment robustly activates the UPR. mdpi.com Specifically, it activates key branches of the UPR pathway, including the PERK (protein kinase RNA-like ER kinase) and ATF6 (activating transcription factor 6) arms. mdpi.comnih.gov This activation is evidenced by increased levels of UPR markers such as:
BiP (Binding Immunoglobulin Protein): An ER chaperone protein that is upregulated during ER stress. mdpi.comnih.gov
Phosphorylated eIF2α (eukaryotic translation initiation factor 2α): Phosphorylation of eIF2α by PERK leads to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER. nih.govmdpi.comnih.gov
Activated ATF6 and XBP1 (X-box binding protein 1): These transcription factors move to the nucleus to upregulate genes involved in protein folding and degradation. mdpi.comnih.gov
When ER stress is prolonged or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. oup.com
| UPR Marker | Function/Role in UPR | Observation with Aze Treatment | Reference |
|---|---|---|---|
| BiP (Binding Immunoglobulin Protein) | ER chaperone, sensor of unfolded proteins. | Expression is upregulated. | mdpi.comnih.gov |
| p-eIF2α (phosphorylated eIF2α) | Reduces global protein synthesis. | Levels are increased. | nih.govmdpi.comnih.gov |
| ATF6 (Activating Transcription Factor 6) | Transcription factor that upregulates ER chaperones. | Cleavage and activation are induced. | mdpi.commdpi.comnih.gov |
| XBP1 (X-box Binding Protein 1) | Transcription factor that upregulates genes for protein folding and degradation. | Splicing and activation are induced. | mdpi.comnih.gov |
As a consequence of the UPR and ER stress induced by this compound, cells can activate autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. mdpi.comnih.gov Autophagy serves as a crucial mechanism to clear the misfolded proteins that accumulate due to Aze misincorporation. oup.com Research has demonstrated that Aze treatment leads to an increase in the levels of LC3-II (Microtubule-associated protein 1A/1B-light chain 3-II), a key marker for the formation of autophagosomes. mdpi.comnih.govmedchemexpress.com This activation of autophagy is dependent on the PERK branch of the UPR, highlighting the direct link between Aze-induced protein misfolding, ER stress, and the subsequent engagement of cellular clearance pathways. mdpi.com
Conformational Changes in Proteins Induced by Azetidine-2-carboxylic Acid.
Biological Effects in Organisms
The impact of this compound is observed in plants, mammalian cells, and fungi, highlighting its broad-spectrum biological activity.
Plant Growth Inhibition
This compound acts as a potent inhibitor of plant growth, a phenomenon attributed to its role as a proline analogue. nih.gov When present, it is mistakenly incorporated into newly synthesized proteins in place of proline. nih.gov This misincorporation leads to the production of abnormal, misfolded proteins, which in turn triggers a global stress response within the plant, known as the unfolded protein response. nih.govresearchgate.net
The consequences of this proteotoxic stress are significant, most notably the inhibition of root growth in various plant species, including Arabidopsis thaliana. nih.govunimelb.edu.au Studies have shown that the toxic effects of azetidine-2-carboxylic acid on plant growth can be reversed by the supplementation of L-proline, but not D-proline, further confirming that its toxicity stems from competition with proline during protein synthesis. nih.govresearchgate.net
Table 1: Effects of this compound on Plant Growth
| Organism | Observed Effect | Mechanism |
|---|---|---|
| Arabidopsis thaliana | Inhibition of root growth. nih.govunimelb.edu.au | Misincorporation into proteins in place of proline, leading to the unfolded protein response. nih.govresearchgate.net |
| Various plant species | General growth inhibition. biorxiv.org | Acts as an allelopathic compound, disrupting protein synthesis. mdpi.com |
Effects on Mammalian Cells and Tissues
In mammalian systems, this compound has been shown to induce a range of detrimental effects, primarily linked to its ability to be misincorporated into proteins, leading to cellular dysfunction and death. nih.govnih.gov
Exposure to this compound has been demonstrated to induce a distinct oligodendrogliopathy in mice. oup.comnih.gov This condition is characterized by damage to oligodendrocytes, the cells responsible for producing myelin in the central nervous system. oup.comoup.com The pathological changes observed include oligodendrocyte nucleomegaly (enlarged nuclei), clearing of the nucleoplasm, dilation of the endoplasmic reticulum, and cytoplasmic vacuolation. oup.comnih.gov Furthermore, abnormal mitochondria and myelin blistering have been noted. oup.com These effects are dose-dependent and are reminiscent of the pathology seen in the normal-appearing white matter of multiple sclerosis patients. oup.comresearchgate.net The underlying mechanism is believed to be the misincorporation of the compound into myelin proteins, such as myelin basic protein, leading to a progressive unfolded protein response. oup.comnih.gov
Table 2: Oligodendrocyte Pathology Induced by this compound in Mice
| Pathological Finding | Description |
|---|---|
| Nucleomegaly and Nucleoplasm Clearing | Enlargement and clearing of the oligodendrocyte nucleus. oup.comnih.gov |
| Endoplasmic Reticulum Dilation | Swelling of the endoplasmic reticulum, indicative of stress. oup.com |
| Cytoplasmic Vacuolation | Formation of vacuoles within the cell's cytoplasm. oup.com |
| Abnormal Mitochondria | Alterations in mitochondrial structure. oup.com |
| Myelin Blistering | Formation of blisters in the myelin sheath. oup.com |
This compound triggers pro-inflammatory responses in microglial cells, the resident immune cells of the central nervous system. nih.govnih.gov In vitro studies using BV2 microglial cells have shown that exposure to this compound leads to a significant increase in the release of nitric oxide and the expression of pro-inflammatory markers. nih.govnih.gov
Observed pro-inflammatory markers that are upregulated include:
Interleukin-1β (IL-1β) nih.gov
Interleukin-6 (IL-6) nih.gov
Nitric oxide synthase 2 (NOS2) nih.gov
CD68 nih.gov
MHC class II (MHC-2a) nih.gov
Furthermore, the compound induces the expression of matrix metalloproteinase 9 (MMP-9) and brain-derived neurotrophic factor (BDNF), which are involved in microglial motility and structural plasticity. nih.govnih.gov This inflammatory activation is a key component of the compound's neurotoxic effects. nih.gov
Exposure to this compound can induce apoptosis, or programmed cell death, in mammalian cells. nih.govoup.com In studies with human neuron-like cells, the compound caused a decrease in cell viability, with evidence of both apoptotic and necrotic cell death. nih.gov In BV2 microglial cells, concentrations above 1000 µM significantly reduced cell viability and increased the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2, indicating a shift towards apoptosis. mdpi.comnih.gov Staining with Annexin V-FITC/propidium iodide confirmed an increase in both early and late-stage apoptotic cells. mdpi.com In vivo studies in mice have also demonstrated dose-dependent apoptosis of oligodendrocytes in the central nervous system following administration of the compound. oup.comnih.gov
Table 3: Apoptotic Effects of this compound on Mammalian Cells
| Cell Type | Key Findings |
|---|---|
| Human neuron-like cells | Decreased cell viability, evidence of both apoptosis and necrosis. nih.gov |
| BV2 microglial cells | Reduced cell viability, increased BAX/Bcl2 ratio, increased percentage of apoptotic cells. mdpi.comnih.gov |
| Mouse oligodendrocytes (in vivo) | Dose-dependent apoptosis. oup.comnih.gov |
Antifungal Activity
This compound has demonstrated notable antifungal properties. nih.gov It has been identified as the primary active ingredient in the rhizomes of Disporopsis aspera responsible for activity against Podosphaera xanthii, the fungus that causes powdery mildew in cucurbits. nih.gov
The compound exhibits both curative and eradicative effects. nih.gov When applied curatively, it inhibits the growth of the fungal mycelia, leading to hollowed-out sections and preventing the formation of conidiophores, which are essential for reproduction. nih.gov This effectively interrupts the life cycle of the fungus. nih.gov When used eradicatively, it causes the mycelia to fracture and leads to deformed conidiophores that are unable to produce new conidia. nih.gov
Enzymatic Metabolism and Detoxification
This compound (AZC), a non-proteinogenic amino acid analogue of proline, poses a toxic threat to many organisms due to its potential for misincorporation into proteins. However, various microorganisms have evolved sophisticated enzymatic strategies to metabolize and detoxify this compound. These mechanisms primarily involve the hydrolytic cleavage of the azetidine (B1206935) ring or the modification of the molecule to prevent its entry into protein synthesis pathways.
Azetidine-2-carboxylate Hydrolase (AC Hydrolase) Activity
A key enzyme in the detoxification of AZC is azetidine-2-carboxylate hydrolase (AC hydrolase), which catalyzes the opening of the strained four-membered ring. This enzymatic activity has been notably characterized in soil-dwelling bacteria that thrive in environments where AZC-producing plants are present.
One of the most studied examples is the AC hydrolase from Pseudomonas sp. strain A2C, a bacterium isolated from the soil beneath lily of the valley plants, which are known to produce significant amounts of AZC. nih.gov The enzyme from this organism, a 27 kDa monomer, catalyzes the hydrolytic conversion of L-azetidine-2-carboxylate to 2-hydroxy-4-aminobutyric acid, a non-toxic compound that can be further metabolized. nih.gov The specific activity of the purified recombinant A2CH from Pseudomonas sp. strain A2C has been determined to be 5.5 µmol min⁻¹ mg⁻¹. nih.gov This hydrolase belongs to the haloacid dehalogenase-like (HAD) superfamily. nih.gov
Another AC hydrolase has been identified in Novosphingobium sp. MBES04. This enzyme also belongs to the HAD-like superfamily and demonstrates high substrate and stereospecificity for the hydrolysis of L-AZC. rsc.org The activity of these hydrolases is crucial for detoxifying AZC and, in some cases, allows the organism to utilize the resulting product as a source of carbon and nitrogen. rsc.org
Genetic and Biochemical Pathways for Detoxification
The enzymatic detoxification of AZC is underpinned by specific genetic and biochemical pathways that are often encoded in dedicated gene clusters. In Pseudomonas sp. strain A2C, a gene cluster containing the gene for AC hydrolase (A2CH) has been identified. nih.gov This cluster also includes genes predicted to encode for an aminobutyrate transporter, a transaminase, and other hypothetical proteins, suggesting a coordinated pathway for the uptake, detoxification, and subsequent metabolism of AZC and its byproducts. nih.gov The localization of AC hydrolase in the periplasm of Pseudomonas sp. strain A2C suggests a model where AZC is detoxified outside the cytoplasm, preventing its interaction with the protein synthesis machinery. The resulting 2-hydroxy-4-aminobutyric acid is then transported into the cytoplasm for further catabolism.
In the filamentous fungus Aspergillus nidulans, a highly conserved mechanism for AZC detoxification and assimilation has been described. nih.govresearchgate.net This pathway involves two key enzymes: AzhA, a hydrolase homologous to the bacterial AC hydrolases, and NgnA, an N-acetyltransferase. nih.govresearchgate.net Deletion of both the azhA and ngnA genes severely impairs the growth of A. nidulans in the presence of AZC, indicating their critical roles in detoxification. researchgate.net The assimilation of the detoxified product proceeds through the GABA (γ-aminobutyric acid) metabolic pathway. researchgate.net
The following table summarizes the key genes and enzymes involved in the detoxification of this compound in select microorganisms.
| Organism | Gene(s) | Enzyme | Function |
| Pseudomonas sp. strain A2C | a2ch | Azetidine-2-carboxylate hydrolase (A2CH) | Hydrolytic opening of the azetidine ring. nih.gov |
| Putative aminobutyrate transporter gene | Aminobutyrate transporter | Transport of the detoxified product into the cytoplasm. nih.gov | |
| Putative transaminase gene | Transaminase | Further metabolism of the detoxified product. nih.gov | |
| Aspergillus nidulans | azhA | AzhA hydrolase | Hydrolytic detoxification of AZC. nih.govresearchgate.net |
| ngnA | NgnA N-acetyltransferase | Acetylation of AZC, likely preventing its incorporation into proteins. nih.govresearchgate.net |
Resistance Mechanisms in Microorganisms
In addition to enzymatic degradation, microorganisms have developed other resistance mechanisms to counteract the toxicity of AZC. A primary strategy is the chemical modification of AZC to an inert form.
In the yeast Saccharomyces cerevisiae, resistance to AZC is conferred by the MPR1 and MPR2 genes, which are found in some strains like Sigma 1278b but are absent in others. nih.gov These genes encode a novel N-acetyltransferase that specifically catalyzes the acetylation of L-azetidine-2-carboxylate, converting it to N-acetyl-AZC. naist.jp This modification prevents the molecule from being recognized and incorporated into nascent polypeptide chains by prolyl-tRNA synthetase. The expression level of MPR1 has been shown to directly correlate with the degree of AZC resistance. nih.gov The Mpr1 enzyme has also been implicated in protecting yeast cells against oxidative stress. naist.jp
The table below details the characterized resistance mechanisms against this compound in microorganisms.
| Organism | Gene(s) | Mechanism | Effect |
| Saccharomyces cerevisiae | MPR1, MPR2 | N-acetylation of AZC | Detoxification by converting AZC to N-acetyl-AZC, preventing its incorporation into proteins. nih.govnaist.jp |
| Aspergillus nidulans | ngnA | N-acetylation of AZC | Complements the hydrolytic detoxification pathway by acetylating AZC. nih.govresearchgate.net |
Applications in Medicinal Chemistry and Drug Discovery
Azetidine-2-carboxylic Acid as a Chiral Building Block
(R)-azetidine-2-carboxylic acid serves as a crucial chiral building block in organic synthesis. nih.govscilit.com Its rigid, four-membered heterocyclic structure provides a constrained scaffold that is utilized in the synthesis of more complex molecules. The chirality inherent to the (R)-enantiomer is often transferred to the target molecule, making it a valuable starting material for the asymmetric synthesis of various compounds. nih.gov
Facile and straightforward synthetic routes have been developed for both enantiomers of azetidine-2-carboxylic acid, starting from inexpensive chemicals. nih.gov These methods, which can involve intramolecular alkylation and the use of chiral auxiliaries like optically active alpha-methylbenzylamine, allow for the production of practical quantities of this key intermediate. nih.gov The availability of such synthetic methods has expanded the utility of azetidine-2-carboxylic acid in creating diverse chemical entities with potential therapeutic applications. For instance, it is a key component in the synthesis of azetidine-based amino acids, which are of interest in protein engineering. acs.org
Incorporation into Peptidomimetics
The incorporation of this compound into peptide chains is a key strategy in the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. The strained nature of the azetidine (B1206935) ring imparts significant conformational constraints on the peptide backbone, a desirable feature in drug design.
Conformationally Restricted Analogues of Amino Acids
This compound is a structural analogue of proline, but its four-membered ring imposes greater torsional strain compared to proline's five-membered ring. This increased rigidity significantly reduces the conformational flexibility of the peptide chain upon incorporation. By replacing proteinogenic amino acids with azetidine-2-carboxylic acid, medicinal chemists can create conformationally restricted analogues. acs.org This restriction can lock the peptide into a specific bioactive conformation, leading to higher potency and selectivity for its target. The presence of the azetidine ring can induce specific secondary structures, such as γ-turns, within peptide chains. acs.org
Design of Enzyme Inhibitors
The unique structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. By incorporating this moiety into larger molecules, it is possible to target the active sites of various enzymes with high specificity.
While the azetidine moiety is a component of the natural product nicotianamine (B15646), which exhibits ACE inhibitory activity, studies have shown that the azetidine ring itself may not be essential for this particular activity. Research into simplified synthetic analogues of nicotianamine has indicated that the ACE inhibitory function can be retained even when the azetidine moiety is absent. This suggests that while azetidine-containing compounds have been explored in the context of ACE inhibition, the core inhibitory activity may arise from other structural features of the parent molecule.
Derivatives of azetidine have been investigated as inhibitors of thrombin, a key serine protease involved in the blood coagulation cascade. A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives have been synthesized and evaluated for their ability to inhibit thrombin. nih.gov The N-unsubstituted, 4-phenethyl derivative showed weak inhibition, but acetylation of the beta-lactam nitrogen atom resulted in a potent, time-dependent inhibitor of thrombin. nih.gov Further modifications to the 4-position of the β-lactam ring led to a series of potent, time-dependent thrombin inhibitors. nih.gov It was discovered that a substituent at the C-4 position is crucial for good inhibitory properties, and a trans relationship between the substituents at the C-3 and C-4 positions was found to be superior to a cis arrangement. nih.gov
Table 1: Thrombin Inhibitor Activity of Azetidin-2-one (B1220530) Derivatives
| Compound | C-4 Substituent | N-Substituent | Thrombin Inhibition |
|---|---|---|---|
| 9a | Phenethyl | H | Weak |
This table is based on data presented in the referenced study. nih.gov
Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a target for the treatment of osteoporosis due to its role in bone resorption. nih.gov Azetidinone derivatives have been designed as inhibitors of this enzyme. Specifically, 3,4-disubstituted azetidinones with a basic substituent in the S3 pocket have been developed to form a favorable ionic bond with Asp61 in the enzyme's active site. nih.gov One such compound, a 3,4-disubstituted azetidinone, exhibited excellent potency against Cathepsin K with an IC₅₀ of 4.8 nM. nih.gov This compound also showed good selectivity over other cathepsins. nih.gov The inhibitory mechanism is believed to involve the direct interaction of the C-2 carbonyl of the β-lactam with the active site of Cathepsin K. nih.gov
Table 2: Selectivity Profile of a 3,4-disubstituted Azetidinone Cathepsin K Inhibitor
| Enzyme | IC₅₀ (nM) |
|---|---|
| Cathepsin K | 4.8 |
| Cathepsin B | 340 |
| Cathepsin L | 2400 |
This table is based on data presented in the referenced study. nih.gov
D,D-Transpeptidase (Penicillin-Binding Proteins) Inhibitors
The azetidine ring is a key structural feature in many biologically active compounds. While the related azetidin-2-one (β-lactam) ring system is the cornerstone of penicillin and cephalosporin (B10832234) antibiotics, which function by inhibiting D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs), this compound itself is not a direct inhibitor of these enzymes. PBPs are crucial for the final steps of bacterial cell wall biosynthesis. The inherent strain of the four-membered ring in β-lactams makes them highly reactive towards the active site of PBPs, leading to irreversible acylation and enzyme inactivation. Although this compound contains the four-membered azetidine ring, it lacks the critical β-lactam carbonyl group necessary for this mechanism of action. However, the unique conformational constraints imposed by the azetidine ring make it an attractive scaffold for the design of novel peptidomimetics and other bioactive molecules, including potential inhibitors of a variety of enzymes.
Hypoxia-Inducible Factor (HIF) Inhibitors
Hypoxia-Inducible Factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels. The dysregulation of the HIF pathway is implicated in various diseases, including cancer. There is evidence to suggest an indirect link between azetidine-2-carboxylic acid and the HIF pathway. The misincorporation of azetidine-2-carboxylic acid in place of proline can lead to the misfolding of proteins. This misassembly can have deleterious effects on the function of proteins involved in the regulation of HIF. While not a direct inhibitor in the traditional sense, the disruption of protein homeostasis by azetidine-2-carboxylic acid can, therefore, impact cellular signaling pathways that are crucial for cancer progression, including the HIF pathway.
Development of Bioactive Molecules
The unique structural and biological properties of this compound and its derivatives have been explored for the development of a range of bioactive molecules.
Antimicrobial and Antiviral Properties
L-azetidine-2-carboxylic acid has demonstrated toxic effects against a variety of bacteria. acs.org Conversely, certain soil microorganisms, such as Enterobacter agglomerans and Enterobacter amnigenus, have been found to not only tolerate but also utilize L-azetidine-2-carboxylic acid as a sole nitrogen source by degrading it. researchgate.net In terms of antifungal activity, L-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes has shown significant curative and eradicative effects against Podosphaera xanthii, the fungus responsible for powdery mildew in cucurbits. ambeed.com Microscopic examination revealed that it inhibits mycelial growth and causes deformities in conidiophores, thereby disrupting the fungal life cycle. ambeed.com
While direct antiviral activity of this compound is not extensively documented, derivatives of the related azetidine-2-one scaffold have been synthesized and evaluated for their antiviral potential. nih.gov Studies on a series of novel substituted phenyl azetidine-2-one sulphonyl derivatives showed weak antiviral activity against a panel of viruses including Vaccinia virus, Human Coronavirus (229E), and Herpes simplex virus. nih.gov
Anticancer Agents
The proline analogue, L-azetidine-2-carboxylic acid, has been investigated for its potential as an anticancer agent due to its ability to induce cellular stress and apoptosis. In vitro studies have shown that it can decrease the viability of mammalian cells, including cancer cells, through both apoptotic and necrotic cell death pathways. wikipedia.org This is accompanied by alterations in mitochondrial morphology and a significant decline in mitochondrial function. wikipedia.org Furthermore, L-azetidine-2-carboxylic acid has been shown to induce endoplasmic reticulum (ER) stress, leading to protein misfolding and aggregation, which can trigger apoptotic pathways in cancer cells. medchemexpress.comnih.gov For instance, it upregulates the pro-apoptotic protein BAX and activates key markers of the unfolded protein response (UPR) such as ATF6 and phospho-eIF2α. nih.gov
Algaecides
The phytotoxic properties of azetidine-2-carboxylic acid, where it deters the growth of competing vegetation, suggest its potential as an algaecide. biorxiv.orgbiorxiv.org This toxicity stems from its misincorporation into proteins in place of proline. biorxiv.org Research has shown that azetidine-2-carboxylic acid inhibits the root growth of Arabidopsis and other plants. nih.gov One study has mentioned the use of L-azetidine-2-carboxylic acid in the preparation of inhibitors of harmful algae growth. acs.org The metabolism of L-azetidine-2-carboxylic acid has been studied in the alga Cyanidium caldarium, indicating that this compound can be taken up and processed by algal cells. nih.gov
Therapeutic Potential and Disease Associations
The primary mechanism of action of azetidine-2-carboxylic acid, its misincorporation into proteins in place of proline, is central to its therapeutic potential and its association with certain diseases, most notably multiple sclerosis (MS). nih.govunict.it
The "Aze hypothesis" for multiple sclerosis posits that the dietary intake of azetidine-2-carboxylic acid, found in foods such as sugar beets and lily of the valley, could be a contributing factor to the pathogenesis of MS. biorxiv.orgnih.govunict.it This hypothesis suggests that the substitution of proline with azetidine-2-carboxylic acid in myelin proteins, particularly myelin basic protein (MBP), leads to misfolding and structural alterations. biorxiv.orgunict.itmdpi.com This misassembly is thought to increase the immunogenicity of myelin, potentially triggering the autoimmune response that characterizes MS. acs.org
Research using animal models has provided support for this hypothesis. In vivo studies in mice have shown that administration of azetidine-2-carboxylic acid induces a distinct oligodendrogliopathy, characterized by oligodendrocyte apoptosis, myelin blistering, and the activation of the unfolded protein response (UPR). biorxiv.orgmdpi.com These pathological changes are reminiscent of those observed in the normal-appearing white matter of MS patients. biorxiv.orgmdpi.com
Furthermore, studies on cultured microglial cells, the resident immune cells of the central nervous system, have demonstrated that L-azetidine-2-carboxylic acid can trigger pro-inflammatory and pro-apoptotic responses. acs.org Exposure of BV2 microglial cells to this compound resulted in reduced cell viability, an increase in the BAX/Bcl2 ratio (indicative of apoptosis), and a significant release of nitric oxide, a pro-inflammatory mediator. acs.org Additionally, it led to an increased expression of pro-inflammatory markers such as IL-1β, IL-6, and matrix metalloproteinase 9 (MMP-9). acs.org These findings suggest that azetidine-2-carboxylic acid can contribute to the neuroinflammatory environment associated with MS. Interestingly, co-administration of L-proline was shown to prevent the detrimental effects of L-azetidine-2-carboxylic acid on microglial cells, highlighting the competitive nature of its mechanism.
Table 1: Effects of L-azetidine-2-carboxylic acid on BV2 Microglial Cells
| Parameter | Effect | Concentration | Duration | Reference |
|---|---|---|---|---|
| Cell Viability | Significantly reduced | > 1000 µM | 24 h | acs.org |
| Nitric Oxide Release | Significantly increased | 500-2000 µM | 12 h | acs.org |
| BAX/Bcl2 Ratio | Increased | > 1000 µM | - | acs.org |
| Pro-inflammatory Markers (IL-1β, IL-6, NOS2) | Expression increased | > 1000 µM | - | acs.org |
| MMP-9 Expression | Induced | - | - | acs.org |
| BDNF Expression | Induced | - | - | acs.org |
| Cell Morphology | Increased percentage of activated/polarized cells | 1000 µM | 12-24 h | acs.org |
Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | Azetidin-2-one | | Penicillin | | Cephalosporin | | Proline | | L-azetidine-2-carboxylic acid | | IL-1β (Interleukin-1 beta) | | IL-6 (Interleukin-6) | | MMP-9 (Matrix metalloproteinase-9) | | BAX (Bcl-2-associated X protein) | | Bcl2 (B-cell lymphoma 2) | | ATF6 (Activating transcription factor 6) | | phospho-eIF2α (phosphorylated eukaryotic initiation factor 2 alpha) | | Nitric Oxide | | Myelin Basic Protein (MBP) |
Link to Multiple Sclerosis Pathogenesis
This compound (Aze), a non-protein amino acid found in certain plants such as sugar beets and lilies, has been implicated as a potential environmental factor in the pathogenesis of multiple sclerosis (MS). researchgate.netmdpi.com Its structural similarity to the proteinogenic amino acid L-proline allows it to be mistakenly incorporated into proteins, leading to a cascade of events that may contribute to the development of MS. mdpi.comoup.com
The "Aze Hypothesis": Misincorporation into Myelin Basic Protein
The central theory linking this compound to multiple sclerosis is the "Aze hypothesis," first proposed by Dr. Edward Rubenstein. nih.govnih.gov This hypothesis posits that the misincorporation of Aze in place of proline during protein synthesis can lead to the production of defective, misfolded proteins. oup.comnih.gov Due to its structural resemblance to proline, Aze can evade the normal editing processes of transfer RNAs and be erroneously integrated into proline-rich proteins. mdpi.com
A key molecule of interest in this hypothesis is Myelin Basic Protein (MBP), a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). researchgate.netoup.com MBP is naturally rich in proline residues. mdpi.com The substitution of Aze for proline within critical regions of MBP, such as the highly conserved hexapeptide sequence PRTPPP, is theorized to alter the protein's structure, function, and antigenicity. oup.comnih.govoup.com This structural alteration could expose new epitopes, transforming MBP into a target for the immune system and potentially initiating the autoimmune attack on myelin that characterizes multiple sclerosis. oup.commsaustralia.org.au This proposed mechanism suggests that dietary intake of Aze, in individuals with a genetic predisposition, could be a contributing factor to the onset of MS. oup.comnih.gov
In Vivo Evidence: Oligodendrogliopathy in Animal Models
Research using animal models has provided significant evidence supporting the potential role of this compound in MS pathogenesis. In vivo studies on mice have demonstrated that administration of Aze induces a distinct oligodendrogliopathy, which is damage to oligodendrocytes, the cells responsible for producing and maintaining myelin in the CNS. nih.govnih.gov
In a notable study, adult mice given Aze orally or intraperitoneally developed clinical signs reminiscent of mice with MBP mutations. nih.govresearchgate.net Pathological examination of their CNS revealed significant dose-dependent effects on oligodendrocytes, including:
Cellular stress indicated by a progressive unfolded protein response (UPR). nih.govnih.gov
Structural abnormalities such as enlarged nuclei, dilated endoplasmic reticulum, and cytoplasmic vacuolation. nih.govresearchgate.net
Oligodendrocyte apoptosis (programmed cell death). nih.govresearchgate.net
Subtle myelin damage, including blistering. nih.govnih.gov
Activation of microglia, the resident immune cells of the CNS, forming nodules in the white matter. nih.govresearchgate.net
Crucially, these pathological changes observed in Aze-treated mice recapitulate features found in the normal-appearing white matter (NAWM) of MS patients, suggesting that Aze-induced damage may be a primary process in MS pathology, even preceding the infiltration of leukocytes. nih.govnih.govoup.com
Table 1: Effects of this compound Administration in Mice
| Finding | Description | Relevance to Multiple Sclerosis |
|---|---|---|
| Oligodendrocyte Pathology | Aze induced nucleomegaly, cytoplasmic vacuolation, apoptosis, and features of endoplasmic reticulum (ER) stress. nih.govresearchgate.net | Oligodendrocyte damage and loss are central features of MS pathology. |
| Myelin Blistering | Immunohistochemistry revealed blistering and aggregation of Myelin Basic Protein (MBP) in oligodendrocytes. nih.govnih.gov | Suggests direct damage to the myelin sheath structure. |
| Unfolded Protein Response (UPR) | Nuclear translocation of UPR and proinflammatory molecules (e.g., ATF3, ATF4, NFκB) was observed. nih.govnih.gov | The UPR is implicated in oligodendrocyte pathology in MS. |
| Microglial Activation | Scattered microglial nodules were found in the central nervous system white matter. nih.govoup.com | Microglial activation is a hallmark of inflammation in MS lesions. |
| Clinical Signs | High doses induced a clinical phenotype similar to that of MBP mutant (shiverer) mice. nih.gov | Links molecular damage to observable neurological deficits. |
In Vitro Studies: Effects on Glial Cells
To further understand the cellular mechanisms, in vitro studies have focused on the direct effects of this compound on glial cells, particularly microglia. Research using the murine BV2 microglial cell line has shown that Aze is both toxic and pro-inflammatory. mdpi.com
Exposure of these immune cells to Aze resulted in:
Reduced cell viability and increased apoptosis. mdpi.commsaustralia.org.au
Activation of genes associated with cellular stress. msaustralia.org.au
Increased expression of pro-inflammatory markers. mdpi.commsaustralia.org.au
Upregulation of matrix metalloproteinase 9 (MMP-9) and brain-derived neurotrophic factor (BDNF), which are involved in microglial motility and plasticity. mdpi.com
These findings suggest that Aze can directly activate microglia, promoting an inflammatory environment within the CNS. mdpi.com This direct pro-inflammatory effect on the brain's innate immune cells, combined with the damage to oligodendrocytes, provides a multi-faceted mechanism through which Aze could contribute to the initiation and progression of MS-like pathology. mdpi.commsaustralia.org.au
Table 2: In Vitro Effects of this compound on BV2 Microglial Cells
| Effect | Observation | Implication |
|---|---|---|
| Cytotoxicity | Reduced cell viability and induced apoptosis. mdpi.commsaustralia.org.au | Direct toxic effect on CNS immune cells. |
| Pro-inflammatory Activity | Increased expression of inflammatory genes and markers. mdpi.commsaustralia.org.au | Promotes an inflammatory state in the CNS. |
| Gene Expression Changes | Induced expression of AIF1/Iba1, a marker of microglial activation. mdpi.com | Confirms activation of microglia by Aze. |
| Cellular Stress | Activated genes associated with the unfolded protein response (UPR). msaustralia.org.au | Triggers cellular stress pathways similar to those seen in oligodendrocytes. |
Analytical and Computational Studies
Spectroscopic Characterization (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of (R)-azetidine-2-carboxylic acid. While spectra are typically recorded for the more commonly synthesized L-enantiomer, the NMR data for the (R)-enantiomer are identical.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. In a D₂O solvent, the acidic proton of the carboxylic acid and the amine proton exchange with the solvent and are typically not observed. The spectrum shows distinct signals for the protons on the four-membered ring. A study on L-azetidine-2-carboxylic acid reported the following chemical shifts. umich.edu
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Studies on N-protected L-proline derivatives, which share structural similarities, show that the chemical shifts of carbonyl carbons are sensitive to solvent polarity. mdpi.com This principle also applies to this compound, where the environments of the carboxyl carbon and the ring carbons can be characterized.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| α-CH | 4.79 | s (singlet) |
| γ-CH₂ | 4.03-4.10, 3.88-3.93 | dd (doublet of doublets), m (multiplet) |
| β-CH₂ | 2.74-2.79, 2.49-2.55 | m (multiplet) |
Chromatographic Methods for Analysis and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices, including biological samples and plant extracts.
Gas chromatography is a robust method for the quantitative analysis of azetidine-2-carboxylic acid (ACA). Due to the low volatility of the amino acid, a derivatization step is required prior to analysis. A common approach involves silylating the sample with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netfao.org The resulting volatile derivative can then be analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.netfao.org This method has been successfully applied to quantify ACA in the rhizomes of Polygonatum species. fao.org The developed assay demonstrates good linearity and sensitivity, with a limit of detection (LOD) reported at 2.9 μg/mL and a limit of quantification (LOQ) at 7.8 μg/mL. fao.org
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Internal Standard | 1-Octanol |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Limit of Detection (LOD) | 2.9 μg/mL |
| Limit of Quantification (LOQ) | 7.8 μg/mL |
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of this compound, especially in complex biological samples. This method has been utilized to measure the incorporation of the compound into the proteome of Saccharomyces cerevisiae, providing insights into its role as a proline analog. biorxiv.org The technique allows for the precise quantification of the analyte even at low concentrations. LC-MS analysis was also used to confirm the production of L-azetidine-2-carboxylic acid in engineered Escherichia coli strains. acs.org
| Parameter | Condition |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | Gradient elution with water/formic acid and acetonitrile |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) |
High-Performance Liquid Chromatography (HPLC) is widely used for the separation and determination of azetidine-2-carboxylic acid. One established method involves separation on a cation exchange resin column followed by post-column derivatization and fluorescence detection. nih.gov This approach was successfully used to determine the concentration of azetidine-2-carboxylic acid in lily of the valley (Convallaria majalis). The method is noted for being simple, rapid, and sensitive, with a reported retention time of 5.86 minutes and a recovery of 96.4%. nih.gov Another HPLC method utilizing a reverse-phase C18 column has also been described for its analysis. acs.org
| Parameter | Condition |
|---|---|
| Column | Cation exchange resin column |
| Mobile Phase | Gradient elution with sodium citrate and sodium nitrate buffers |
| Detection | Fluorescence (λex = 338 nm, λem = 425 nm) after post-column derivatization |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 65 °C |
Computational Chemistry and Molecular Modeling
Computational studies provide significant insights into the structural and energetic properties of this compound. These methods complement experimental data by offering a molecular-level understanding of the compound's behavior. Research has combined structural and biochemical analyses with quantum mechanical calculations to reveal catalytic insights into the biosynthesis of azetidine-2-carboxylic acid from S-adenosylmethionine (SAM). researchgate.netnih.gov
Conformational analysis of this compound and its derivatives has been performed using energy computations and ab initio methods to understand its structural preferences and how it influences peptide conformation. nih.govnih.gov
Key findings from these studies include:
Ring Puckering: The four-membered azetidine (B1206935) ring is not planar but exists in a buckled or puckered conformation. nih.govresearchgate.net The degree of puckering can depend on the local backbone structure when incorporated into a peptide. nih.gov
Flexibility: When incorporated into peptides, the azetidine-2-carboxylic acid residue generally imparts more flexibility compared to its five-membered homolog, proline. nih.gov This increased flexibility is attributed to a reduction in repulsive noncovalent interactions between the ring atoms and neighboring residues. nih.gov
Energetic Preferences: The collagen-like near-extended conformation is energetically less favorable for azetidine-2-carboxylic acid than for proline, which may contribute to the destabilization of the collagen triple helix when this analog is incorporated. nih.gov
Comparison with Analogs: Computational studies comparing the azetidine dipeptide with proline and the six-membered ring analog (S)-piperidine-2-carboxylic acid show significant changes in backbone and ring structures, particularly in the C'-N imide bond length and bond angles around the N-Cα bond. nih.gov
| Property | Finding | Reference |
|---|---|---|
| Ring Structure | The four-membered ring adopts a non-planar, puckered conformation. | nih.govresearchgate.net |
| Peptide Flexibility | Peptides containing this residue are generally more flexible than corresponding proline-containing peptides. | nih.gov |
| Energetics | The extended conformation typical of collagen is less energetically favorable compared to proline. | nih.gov |
| Structural Impact | Causes notable changes to the peptide backbone structure compared to proline. | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational dynamics and flexibility of molecules over time. While specific MD studies focusing exclusively on this compound are not extensively documented in the reviewed literature, conformational energy computations and analyses of the broader L-azetidine-2-carboxylic acid (Aze) residue provide significant insights into its dynamic behavior, particularly when incorporated into peptides.
Energy computations on dipeptides containing Aze indicate that these peptides are generally more flexible than corresponding peptides containing proline. nih.gov This increased flexibility is attributed to a reduction in the constraints imposed by repulsive noncovalent interactions between the atoms of the azetidine ring and neighboring residues. nih.gov This leads to an entropic effect that can lessen the stability of ordered polypeptide structures, such as the collagen triple helix, in favor of a disordered statistical coil. nih.gov The near-extended conformation, characteristic of collagen, is energetically less favorable for Aze compared to proline. nih.gov
| Feature | This compound (in peptides) | L-Proline (in peptides) | Reference |
| Flexibility | More flexible | Less flexible | nih.gov |
| Ring Puckering | Less puckered, variable | More defined puckering | nih.gov |
| Stability of Ordered Structures | Less stable (e.g., collagen helix) | More stable | nih.gov |
| Energetic Favorability (Collagen-like conformation) | Less favorable | More favorable | nih.gov |
This table summarizes the comparative conformational properties based on computational energy analyses of the L-enantiomer.
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the electronic structure and reaction mechanisms involving azetidine-2-carboxylic acid. Density Functional Theory (DFT) is a prominent method used in these studies.
A significant application of quantum mechanics has been in understanding the biosynthesis of azetidine-2-carboxylic acid (AZE) by AZE synthase enzymes like AzeJ. researchgate.net These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to form the strained four-membered azetidine ring. nih.govresearchgate.net
DFT cluster models of the AzeJ active site have been constructed to calculate the electronic energies of the reactant (SAM), transition state, and the products (AZE and 5'-methylthioadenosine). researchgate.net These calculations, performed at levels such as B3LYP-D3/def2-TZVP, help to map the energy landscape of the reaction and understand the catalytic mechanism. researchgate.net The models can also simulate the reaction in different environments by using implicit solvation models for water (ε = 80) or a hydrophobic medium (ε = 4). researchgate.net
Conformational studies on dipeptide models of L-azetidine-2-carboxylic acid (Ac-Aze-NHMe) have also employed ab initio Hartree-Fock (HF) and DFT methods. nih.gov These calculations explore conformational preferences and the dynamics of cis-trans isomerization. nih.gov Such studies reveal that changes in the ring size from proline to azetidine result in notable changes to backbone and ring structures, including the C'-N imide bond length and the bond angles around the N-Cα bond. nih.gov Furthermore, these calculations show that as solvent polarity increases, the polyproline II-like conformation becomes more populated for the Aze dipeptide, a trend also observed for proline. nih.gov
| Computational Method | Application | Key Findings | Reference |
| DFT Cluster Models (B3LYP-D3/def2-TZVP) | Study of AZE biosynthesis by AzeJ enzyme | Calculation of electronic energies for reactant, transition state, and products, elucidating the reaction mechanism. | researchgate.net |
| Ab initio HF and DFT | Conformational analysis of L-Azetidine-2-carboxylic acid dipeptide | Revealed significant changes in backbone/ring structure compared to proline; showed increased population of polyproline II-like conformation in polar solvents. | nih.gov |
Ligand-Protein Docking
Ligand-protein docking studies and X-ray crystallography have provided detailed atomic-level insights into how this compound binds to protein targets. A primary example is the binding of the compound within the active site of the synthase enzyme AzeJ, which is responsible for its biosynthesis. researchgate.net
In the crystal structure of the AzeJ homodimer, azetidine-2-carboxylic acid (AZE) is found in the active site along with the co-product 5′-methylthioadenosine (MTA). researchgate.net The binding mode reveals specific and crucial molecular interactions that stabilize the ligand in the catalytic center.
Key interactions observed for AZE within the AzeJ active site include:
Hydrogen Bonding: The amine group of the azetidine ring forms hydrogen bonds with the hydroxyl group of a tyrosine residue (Tyr175) and the carbonyl oxygen of a phenylalanine residue (Phe134). researchgate.net
Cation-π Interactions: Strong cation-π interactions are observed between the protonated nitrogen atom of the azetidine ring and the aromatic ring of Phe134. researchgate.net This interaction is crucial for activating the NH2 group of the precursor molecule during catalysis. researchgate.net
These detailed interaction patterns, derived from structural and computational analyses, provide a molecular framework for understanding the specificity and catalytic mechanism of the enzyme. researchgate.net While docking studies for azetidine-2-carboxylic acid are most clearly defined in the context of its biosynthetic enzymes, the principles of its interaction—utilizing hydrogen bonds and leveraging the constrained ring structure—are applicable to its potential role as a proline mimic in other protein binding sites. nih.govumich.edu The misincorporation of azetidine-2-carboxylic acid in place of proline can lead to altered protein structures and functions, including in collagen and keratin. wikipedia.org
| Interacting Residue in AzeJ | Type of Interaction | Atom/Group on this compound | Reference |
| Tyr175 | Hydrogen Bond | Amine Group (-NH-) | researchgate.net |
| Phe134 | Hydrogen Bond | Amine Group (-NH-) | researchgate.net |
| Phe134 | Cation-π Interaction | Protonated Nitrogen Atom | researchgate.net |
Broader Research Perspectives and Future Directions
Role in Natural Products and Plant Metabolism
(R)-azetidine-2-carboxylic acid, also known as L-azetidine-2-carboxylic acid or Aze, is a naturally occurring non-proteinogenic amino acid found in a variety of plant species. wikipedia.orgbldpharm.com It was first identified in 1955 and is notably present in the rhizomes and foliage of plants like lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). wikipedia.org The compound is also found in numerous plants from the Fabaceae (bean) family and has been detected in small quantities in common vegetables such as table beets and sugar beets (Beta vulgaris). wikipedia.orgrsc.orgnih.gov In some plants, such as the lily of the valley, it can constitute a significant portion of the leaf mass, up to 7%. sigmaaldrich.com
The biosynthesis of azetidine-2-carboxylic acid in bacteria has been shown to proceed via the intramolecular cyclization of S-adenosylmethionine (SAM), a reaction catalyzed by AZE synthases. bldpharm.comechemi.com This enzymatic process results in the formation of the highly strained four-membered heterocyclic ring. bldpharm.comechemi.com The presence of AZE synthases in diverse bacterial phyla suggests that azetidine-containing metabolites may be more widespread than initially thought. bldpharm.com
The primary role of azetidine-2-carboxylic acid in plants is believed to be defensive. sigmaaldrich.com As a structural analogue of the proteinogenic amino acid L-proline, it can be mistakenly incorporated into proteins in place of proline by the protein synthesis machinery of herbivores and competing vegetation. wikipedia.orgsigmaaldrich.com This misincorporation can lead to the production of non-functional or misfolded proteins, resulting in toxic effects that deter predators and inhibit the growth of other plants. wikipedia.orgsigmaaldrich.com For instance, the replacement of proline with azetidine-2-carboxylic acid can disrupt the structure of vital proteins like collagen and keratin. wikipedia.org
Some microorganisms have evolved mechanisms to not only tolerate but also metabolize azetidine-2-carboxylic acid. For example, certain bacteria can utilize it as a sole nitrogen source by opening the azetidine (B1206935) ring. sigmaaldrich.com Research has identified an L-azetidine-2-carboxylate hydrolase in Pseudomonas sp. that catalyzes the hydrolytic opening of the ring to produce 2-hydroxy-4-aminobutyrate, effectively detoxifying the compound. sigmaaldrich.com More recently, the antifungal properties of L-azetidine-2-carboxylic acid against powdery mildew have been highlighted, suggesting its potential as an environmentally friendly biopesticide in agriculture. caymanchem.com
Table 1: Natural Occurrence and Biosynthesis of this compound
| Aspect | Key Findings | References |
|---|---|---|
| Natural Sources | Found in Convallaria majalis (lily of the valley), Polygonatum (Solomon's seal), Fabaceae family plants, and Beta vulgaris (beets). | wikipedia.orgrsc.orgnih.govsigmaaldrich.com |
| Biosynthesis | Synthesized from S-adenosylmethionine (SAM) via intramolecular cyclization catalyzed by AZE synthases in bacteria. | bldpharm.comechemi.com |
| Biological Role | Acts as a proline analogue, providing a defensive mechanism for plants by causing protein misincorporation and toxicity in herbivores and competing flora. | wikipedia.orgsigmaaldrich.com |
| Metabolism | Some bacteria can detoxify and assimilate it as a nitrogen source through enzymatic ring-opening. | sigmaaldrich.com |
| Agricultural Potential | Shows promise as a green agent for controlling agricultural pests like powdery mildew. | caymanchem.com |
Application in Polymer Synthesis
The unique cyclic structure of this compound makes it an intriguing monomer for the synthesis of novel polymers. Research has demonstrated the feasibility of producing poly-(L-azetidine-2-carboxylic acid), a polyamide analogue of polyproline. The synthesis of this polymer has been successfully achieved through the polymeric self-condensation of activated esters of L-azetidine-2-carboxylic acid hydrochloride, specifically the pentachlorophenyl and succinimido-esters. nih.govnih.gov
The polymerization of the N-carboxy-anhydride (NCA) of azetidine-2-carboxylic acid, a common method for synthesizing poly(α-amino acids), is not viable. The intermediate, N-chloroformyl-L-azetidine-2-carboxylic acid, fails to cyclize into the corresponding NCA. nih.gov Therefore, alternative methods using active esters are required. Studies have shown that while the pentachlorophenyl ester leads to polymers with higher molecular weights, the use of the succinimido-ester results in higher polymer yields. nih.gov
The incorporation of the four-membered azetidinyl ring into a polypeptide chain, in place of the five-membered pyrrolidine (B122466) ring of proline, significantly impacts the polymer's conformation. nih.gov This substitution alters the critical bond angles within the polypeptide backbone, which can lead to a destabilization of ordered secondary structures like the triple helix found in collagen. nih.gov This conformational difference is the basis for the "toxicity" observed when azetidine-2-carboxylic acid is incorporated into natural proteins. nih.gov
Furthermore, researchers have investigated the role of azetidine-2-carboxylic acid in influencing the secondary structure of peptides by synthesizing tetrapeptides containing this imino acid. chemscene.com These studies help to elucidate the conformational preferences of the azetidinyl residue within a peptide chain. chemscene.com While the broader field of azetidine polymerization has been explored, particularly through cationic ring-opening polymerization to form hyperbranched poly(trimethylenimine), the research specifically on polymers derived from this compound has focused on its role as a modified amino acid within polypeptide chains. nih.gov
Table 2: Polymerization of this compound
| Polymerization Method | Monomers Used | Key Findings | References |
|---|---|---|---|
| Polymeric Self-Condensation | Pentachlorophenyl ester of L-azetidine-2-carboxylic acid hydrochloride | Yields higher molecular weight poly-(L-azetidine-2-carboxylic acid). | nih.govnih.gov |
| Polymeric Self-Condensation | Succinimido-ester of L-azetidine-2-carboxylic acid hydrochloride | Results in higher yields of poly-(L-azetidine-2-carboxylic acid). | nih.govnih.gov |
| Peptide Synthesis | Boc-(L-Pro)3-L-Aze-Opcp, Boc-(L-Aze-L-Pro)2-Opcp | Incorporation into tetrapeptides to study conformational effects. | chemscene.com |
Advanced Materials Research
Currently, there is a notable lack of published research on the application of this compound or its polymers in the field of advanced materials. While its synthesis into a homopolymer, poly-(L-azetidine-2-carboxylic acid), has been documented, the exploration of this polymer for applications such as stimuli-responsive materials, hydrogels, or other functional biomaterials remains an uncharted area. The existing literature focuses on the fundamental synthesis and conformational properties of its polymers and its effects when incorporated into biological polypeptides. Future research could potentially explore how the unique structural properties of poly-(L-azetidine-2-carboxylic acid) might be harnessed for the development of novel materials with advanced functionalities.
Green Chemistry Approaches in Synthesis
A significant advancement in the production of this compound that aligns with the principles of green chemistry is the development of a biological synthesis route. Researchers have successfully engineered Escherichia coli to produce L-azetidine-2-carboxylic acid de novo. caymanchem.com This was achieved by designing a biological pathway based on the methionine salvage pathway, also known as the Yang Cycle. caymanchem.com
The key enzyme in this biosynthetic route is AzeJ, which originates from Pseudomonas aeruginosa PAO1. This enzyme catalyzes the cyclization of S-adenosylmethionine (SAM) to form L-azetidine-2-carboxylic acid. caymanchem.com By introducing and optimizing the expression of the necessary genes in E. coli, a sustainable and environmentally friendly method for producing this compound has been established. caymanchem.com
This biotechnological approach offers several advantages over traditional chemical synthesis methods. It avoids the use of harsh reagents and complex protection/deprotection steps that are often associated with the synthesis of chiral molecules. The process is conducted in aqueous media under mild conditions, reducing the generation of hazardous waste. The fermentation broth containing the biologically produced L-azetidine-2-carboxylic acid has also been shown to be effective in treating powdery mildew, demonstrating a direct application of this green synthesis method in agriculture. caymanchem.com This work not only provides a green route for the production of a valuable chemical but also expands the understanding of constructing metabolic pathways in microbial hosts. caymanchem.com
Table 3: Green Synthesis of this compound
| Approach | Organism | Key Features | References |
|---|
| Metabolic Engineering | Escherichia coli | - Utilizes the methionine salvage pathway (Yang Cycle).- Employs the key enzyme AzeJ from P. aeruginosa. - Provides a sustainable, biological route to L-azetidine-2-carboxylic acid. | caymanchem.com |
Development of Novel Assays and Models for Biological Evaluation
The investigation of the biological effects of this compound has led to the use and development of various assays and models to understand its toxicity and mechanism of action. These models range from in vitro cell cultures to in vivo animal studies.
In vitro studies using mammalian cell lines have been crucial for elucidating the cellular response to azetidine-2-carboxylic acid exposure. For example, researchers have used Chinese hamster lung (CHL) fibroblasts to isolate variants resistant to the compound. These resistant cell lines, which overproduce proline, have helped to suggest that the toxicity is linked to the proline biosynthetic pathway. More recent studies have employed human neuron-like cells and BV2 microglial cells to investigate the pro-inflammatory and pro-apoptotic effects of the compound. nih.gov These studies utilize a suite of modern molecular and cellular assays, including:
MTT assays to assess cell viability.
Griess assays to measure nitric oxide release as an indicator of inflammation.
Annexin V-FITC/propidium iodide (PI) staining and flow cytometry to quantify apoptosis and necrosis.
Real-time qPCR and Western blotting to measure the expression of pro- and anti-inflammatory markers (e.g., IL-1β, IL-6, NOS2), apoptosis-related proteins (e.g., BAX, Bcl2), and other molecules of interest like brain-derived neurotrophic factor (BDNF).
Immunocytochemistry to visualize the localization and expression of specific proteins within the cells.
In vivo models have also been developed to study the systemic effects of azetidine-2-carboxylic acid. Studies in growing chick embryos were among the first to demonstrate that it inhibits collagen synthesis and accumulation in vivo. rsc.org More recently, adult mice have been used as a model to investigate the neuropathological effects of the compound, particularly in the context of a hypothesis linking it to multiple sclerosis. These studies involve oral or intraperitoneal administration of azetidine-2-carboxylic acid and subsequent analysis of clinical signs and brain tissue. The findings from these models, such as the induction of oligodendrocyte apoptosis and a cellular unfolded protein response, provide critical insights into its potential in vivo toxicity.
These cellular and animal models, along with the associated molecular assays, represent a developing toolkit for the comprehensive biological evaluation of this compound and other non-proteinogenic amino acids.
Addressing Gaps in Knowledge Regarding Human Exposure and Health Impacts
Despite its presence in the human food chain, primarily through the consumption of sugar beets and their by-products, there are significant gaps in our understanding of the long-term health impacts of this compound on humans. wikipedia.orgnih.gov The ability of this compound to be misincorporated into human proteins in place of proline is a primary concern, as this could lead to protein misfolding and dysfunction, potentially contributing to a variety of health issues. wikipedia.orgrsc.org
One of the most prominent hypotheses suggests a link between dietary exposure to azetidine-2-carboxylic acid, particularly during early life myelin formation, and the pathogenesis of multiple sclerosis. This hypothesis is based on the idea that the misincorporation of the compound into myelin basic protein could lead to myelin instability and trigger an autoimmune response. While in vivo studies in mice have shown that azetidine-2-carboxylic acid can induce oligodendrocyte pathology, direct evidence of its role in human neurological diseases is lacking.
The current body of research highlights several key areas where knowledge is insufficient:
Detailed Toxicological Data: There is a lack of comprehensive toxicological data for chronic, low-dose human exposure. wikipedia.org While acute toxicity has been observed in various animal models, the effects of long-term dietary intake at realistic concentrations are unknown. wikipedia.org
Quantification of Human Exposure: The precise levels of azetidine-2-carboxylic acid in various foodstuffs and the average daily intake by different populations have not been thoroughly established. Monitoring human consumption is crucial for assessing potential risks. nih.gov
Direct Evidence of Harm: While the misincorporation of azetidine-2-carboxylic acid into proteins is a plausible mechanism of toxicity, more direct evidence is needed to confirm the damaging effects of this misincorporation on specific human proteins and its contribution to disease pathogenesis. wikipedia.org
Metabolism in Humans: How humans metabolize and excrete this compound is not well understood.
In vitro studies have demonstrated that exposure to azetidine-2-carboxylic acid can induce cell death and mitochondrial dysfunction in human neuron-like cells, underscoring the potential for deleterious effects. nih.gov Therefore, addressing these knowledge gaps through further research, including epidemiological studies and the development of more sophisticated models of chronic exposure, is essential for accurately evaluating the risks associated with the presence of this compound in the human diet. nih.gov
Q & A
Q. What are the common synthetic routes for enantioselective synthesis of (R)-azetidine-2-carboxylic acid?
The synthesis of this compound often employs chiral auxiliaries or catalytic asymmetric methods. For example:
- N-Boc Protection Strategy : Starting with N-Boc-protected azetidine-2-carboxylic acid, coupling reactions with amines (e.g., dodecylamine) under standard conditions yield intermediates. Subsequent deprotection with trifluoroacetic acid generates the free amino acid .
- Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures, achieving high enantiomeric excess (e.g., >99% ee) .
- Chiral Pool Synthesis : Use of naturally occurring chiral precursors, such as L-proline derivatives, to construct the azetidine ring while retaining stereochemistry . Key challenges include controlling ring strain and avoiding racemization during deprotection steps.
Q. How does this compound act as a proline analog in biological systems?
this compound is incorporated into proteins by prolyl-tRNA synthetase due to structural similarity to L-proline. This misincorporation disrupts protein folding, particularly in collagen, by preventing triple-helix formation . Methodological approaches to study this include:
- Radiolabeled Tracers : Tracking incorporation into cellular proteins via scintillation counting .
- Mass Spectrometry : Detecting azetidine-containing peptides using Skyline software with Ascore localization (threshold ≥13 for 95% confidence) .
- Mutagenesis : Engineering bacterial strains (e.g., Spirulina platensis) resistant to azetidine-2-carboxylic acid to study metabolic bypass mechanisms .
Q. What analytical techniques are used to quantify this compound in complex matrices?
- HPLC-MS/MS : Reverse-phase chromatography coupled with tandem mass spectrometry for sensitivity (LOD ~0.1 ng/mL) .
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and purity, with characteristic shifts at δ 3.8–4.2 ppm for azetidine protons .
- Elemental Analysis : Combustion analysis (CHN) to validate synthetic products, with deviations <0.3% indicating high purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity often arise from:
- Variable Incorporation Rates : Use isotopic labeling (e.g., N-azetidine) to quantify site-specific substitution in proteins .
- Species-Specific Effects : Compare prolyl-tRNA synthetase specificity across models (e.g., Arabidopsis vs. mammalian systems) .
- Structural Dynamics : Employ cryo-EM or X-ray crystallography to visualize azetidine-induced misfolding in collagen . Mitigation strategies include standardizing growth media (e.g., defined amino acid concentrations) and using isogenic cell lines.
Q. What methodologies optimize enantioselectivity in catalytic asymmetric synthesis of azetidine derivatives?
Advanced approaches include:
- Chiral Ligand Design : Bisoxazoline or phosphine ligands with Cu(I) or Pd(0) catalysts to achieve >90% ee in azetidine ring formation .
- Organocatalysis : Proline-derived catalysts for stereocontrolled [2+2] cycloadditions, minimizing side reactions .
- Flow Chemistry : Continuous reactors to enhance reaction control and reduce racemization during scale-up . Critical parameters include solvent polarity (e.g., DMF vs. THF) and temperature gradients .
Q. How does this compound influence proteome-wide amino acid substitution?
- Pulsed SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) : Identifies proteins prone to azetidine substitution by comparing heavy/light isotope ratios .
- Ribosome Profiling : Maps stalled translation complexes at proline codons, revealing codon-specific incorporation biases .
- Structural Proteomics : Hydrogen-deuterium exchange (HDX-MS) to detect conformational changes in azetidine-modified proteins . Data integration tools like Skyline and MaxQuant are essential for large-scale analysis .
Methodological Tables
Key Research Gaps
- Mechanistic Studies : Elucidate azetidine’s role in epigenetic regulation via proline-dependent signaling pathways.
- In Vivo Toxicology : Long-term effects in animal models, particularly on connective tissues.
- Synthetic Biology : Engineer prolyl-tRNA synthetase mutants with azetidine-specific activity for controlled protein engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
